rac-(3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride
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Overview
Description
rac-(3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to an octahydrocyclopenta[b]pyrrol ring system. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by the introduction of the benzyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Purification steps, such as crystallization or chromatography, are crucial to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms.
Substitution: The benzyl group or other parts of the molecule can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
rac-(3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which rac-(3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyl group and the amine functionality play crucial roles in binding to these targets, influencing their activity and downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one
- rac-(3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-6-one hydrochloride
- rac-(3aR,6S,6aS)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride
Uniqueness
rac-(3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity, solubility, and overall stability.
Properties
Molecular Formula |
C14H22Cl2N2 |
---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
(3aR,6S,6aS)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-amine;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c15-13-7-6-12-8-9-16(14(12)13)10-11-4-2-1-3-5-11;;/h1-5,12-14H,6-10,15H2;2*1H/t12-,13+,14+;;/m1../s1 |
InChI Key |
IFRMFJSTHXWYLJ-FTNBJSJCSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H]2[C@H]1CCN2CC3=CC=CC=C3)N.Cl.Cl |
Canonical SMILES |
C1CC(C2C1CCN2CC3=CC=CC=C3)N.Cl.Cl |
Origin of Product |
United States |
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